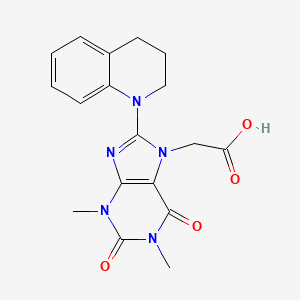
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound featuring a unique structural composition that combines a quinoline derivative with a purine moiety. This compound is noteworthy for its potential biological activities and applications in scientific research, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes
The synthesis typically begins with the preparation of the quinoline and purine intermediates.
The quinoline derivative can be synthesized through a cyclization reaction involving an aniline derivative and a β-dicarbonyl compound.
The purine derivative can be prepared by alkylating a xanthine base with the appropriate alkyl halide.
The final coupling step involves the acylation of the purine derivative with the quinoline derivative using an appropriate activating agent like EDCI or DCC in the presence of a catalyst such as DMAP.
Industrial Production Methods
Large-scale synthesis may employ similar routes but optimized for yield and purity. Industrial production often involves automated reaction systems and precise control over reaction conditions to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the quinoline moiety, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: : Reduction reactions might target the carbonyl groups in the purine ring.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at positions susceptible to such transformations (e.g., halogenated derivatives).
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA or hydrogen peroxide in acidic conditions.
Reduction: : Catalytic hydrogenation or chemical reduction using reagents like sodium borohydride.
Substitution: : Use of halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Depending on the reaction, the products may include oxidized derivatives, reduced analogs, or substituted compounds with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The unique structure of the compound makes it a valuable probe in understanding reaction mechanisms, particularly those involving purines and quinoline derivatives.
Medicine: : It may serve as a lead compound for developing new pharmaceuticals, especially those targeting purine receptors or enzymes involved in nucleic acid metabolism.
Industry: : Its derivatives could be employed in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.
Wirkmechanismus
The compound exerts its effects primarily by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. Its action may involve inhibition of enzyme activity or modulation of receptor signaling pathways. The exact pathways depend on the specific biological context and the targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopurinol: : A purine derivative used in the treatment of gout.
Quinine: : A quinoline derivative known for its antimalarial properties.
Uniqueness
The integration of both quinoline and purine moieties in a single molecule makes it a unique scaffold for designing multifunctional drugs.
It provides a versatile platform for chemical modifications, allowing for fine-tuning of its biological activities.
That's a deep dive into the fascinating world of 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Eigenschaften
IUPAC Name |
2-[8-(3,4-dihydro-2H-quinolin-1-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(26)21(2)18(20)27)23(10-13(24)25)17(19-15)22-9-5-7-11-6-3-4-8-12(11)22/h3-4,6,8H,5,7,9-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNKOEUBDAPDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC4=CC=CC=C43)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














